4-O-ethyl 1-O-[(1R,3R,5S,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate
Overview
Description
The compound “4-O-ethyl 1-O-[(1R,3R,5S,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[321]octan-3-yl] (E)-2-methylbut-2-enedioate” is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-O-ethyl 1-O-[(1R,3R,5S,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate” involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the bicyclic core through a Diels-Alder reaction.
- Introduction of the ester groups via esterification reactions.
- Functionalization of the bicyclic core with the appropriate substituents using selective protection and deprotection strategies.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions to modify specific parts of the molecule.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be employed to introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester groups could yield carboxylic acids, while reduction of the double bonds could produce saturated derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, the compound’s bicyclic structure and functional groups may confer biological activity, making it a potential candidate for drug development. Research could focus on its activity against specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, the compound could be used as a precursor for the synthesis of specialty chemicals or as an additive in various formulations.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester functional group.
Dioctyl terephthalate: Another plasticizer with comparable chemical properties.
Uniqueness
The uniqueness of “4-O-ethyl 1-O-[(1R,3R,5S,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate” lies in its bicyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
4-O-ethyl 1-O-[(1R,3R,5S,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-6-25-18(22)8-13(4)20(24)26-15-9-14-10-17(16(11-15)21(14)5)27-19(23)7-12(2)3/h7-8,14-17H,6,9-11H2,1-5H3/b13-8+/t14-,15-,16+,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHNNGQCWYQQLA-QYMHLLFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(=O)OC1CC2CC(C(C1)N2C)OC(=O)C=C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(=O)O[C@@H]1C[C@@H]2C[C@H]([C@H](C1)N2C)OC(=O)C=C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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